![molecular formula C10H13N3O B2741721 1-(Pyridine-3-carbonyl)pyrrolidin-3-amine CAS No. 1247665-20-8](/img/structure/B2741721.png)
1-(Pyridine-3-carbonyl)pyrrolidin-3-amine
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Overview
Description
The compound “1-(Pyridine-3-carbonyl)pyrrolidin-3-amine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s IUPAC name is (4-amino-2,2-dimethylpyrrolidin-1-yl) (pyridin-3-yl)methanone dihydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The reaction of various 1,6-enynes with N2CHSiMe3 in the presence of RuCl(COD)Cp* as catalyst precursor leads to the general formation of alkenylbicyclo[3.1.0]hexanes .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific substituents present on the pyrrolidine ring . The reaction of various 1,6-enynes with N2CHSiMe3 in the presence of RuCl(COD)Cp* as catalyst precursor leads to the general formation of alkenylbicyclo[3.1.0]hexanes .Physical And Chemical Properties Analysis
The compound “1-(Pyridine-3-carbonyl)pyrrolidin-3-amine” has a molecular weight of 292.21 . It is a powder at room temperature .Scientific Research Applications
- Hinge Binders : PPA can serve as a hinge binder, forming hydrogen bonds with specific amino acid residues in protein kinases. These interactions may influence drug design for diseases like cancer and inflammatory disorders .
Antidiabetic Properties
PPA derivatives have demonstrated efficacy in reducing blood glucose levels. Potential applications include:
- Cardiovascular Diseases : Elevated blood glucose is associated with cardiovascular risks, making PPA relevant for prevention and treatment .
Synthetic Strategies and Approaches
Methods for synthesizing 1-(Pyridine-3-carbonyl)pyrrolidin-3-amine derivatives have been systematically explored. Researchers have investigated various synthetic routes, considering their advantages and drawbacks. Recent studies (2017–2021) have focused on assembling the pyrazolopyridine system, leading to diverse PPA derivatives .
Diversity of Substituents
PPA derivatives exhibit diverse substituents at positions N1, C3, C4, C5, and C6. These substituents significantly impact the compound’s properties and potential applications. For instance, the nature of the substituent at C3 influences the final 1 H -pyrazolo [3,4- b ]pyridine structure .
Biological Targets
PPA derivatives have been explored for a wide range of biological targets. Their potential applications span various diseases and conditions, making them valuable tools in drug discovery and development .
Mechanism of Action
The mechanism of action of pyrrolidine derivatives depends on their specific structure and the target they interact with . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
The pyrrolidine scaffold is a versatile structure in drug discovery, and there is a great interest in this saturated scaffold due to its ability to efficiently explore the pharmacophore space . Future directions in the design of new pyrrolidine compounds with different biological profiles could involve the exploration of different substituents and stereochemistries .
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8/h1-2,4,6,9H,3,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVNTKMFHUJTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridine-3-carbonyl)pyrrolidin-3-amine |
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